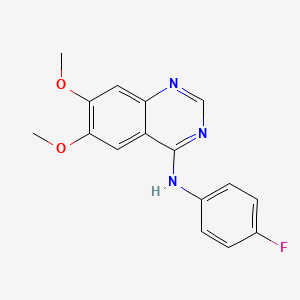![molecular formula C28H27N3O6 B2986822 (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 126402-77-5](/img/structure/B2986822.png)
(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C28H27N3O6 and its molecular weight is 501.539. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Compounds with complex carbamoyl and phenyl groups are often explored for their potential in chemical synthesis and the development of new materials. For instance, the use of phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation highlights the interest in phenolic compounds for material science applications, aiming at sustainable alternatives to traditional phenol-based products (Trejo-Machin et al., 2017).
Biomedical Research
The structural features present in the compound are often seen in molecules designed for biomedical research, including enzyme-activated surfactants for the dispersion of carbon nanotubes. Such surfactants, designed with N-fluorenyl-9-methoxycarbonyl-protected amino acids, demonstrate the compound's relevance in creating homogeneous aqueous nanotube dispersions, which can be crucial for biomedical applications (Cousins et al., 2009).
Pharmacology and Drug Design
The compound's structure, particularly the presence of carbamoyl and amino acid functionalities, aligns with research in drug design, especially in the context of opioid antagonists. For example, replacing the N-terminal tyrosine residue in opioid peptides with specific carbamoylphenyl propanoic acid derivatives has resulted in novel opioid antagonists, indicating the potential pharmaceutical applications of such compounds (Lu et al., 2006).
Corrosion Inhibition
Amino acid-based compounds, similar in functionality to the queried compound, have been synthesized and studied for their corrosion inhibition properties. This research demonstrates the utility of these compounds in protecting metals against corrosion, thereby indicating their potential application in materials science and engineering (Srivastava et al., 2017).
Flavor Chemistry
The interaction of carbonyl compounds with amino acids, a process relevant to the structural features of the queried compound, is central to generating flavors in food science. Such research underlines the compound's potential relevance in understanding flavor chemistry and the development of food additives (Griffith & Hammond, 1989).
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c29-26(34)23(14-17-8-2-1-3-9-17)30-27(35)24(15-25(32)33)31-28(36)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H2,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPMJHRPEFBZLQ-ZEQRLZLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)
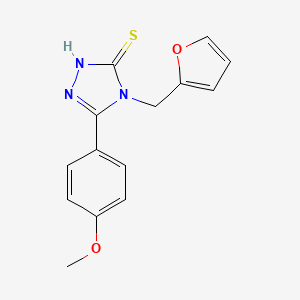
![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)
![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)
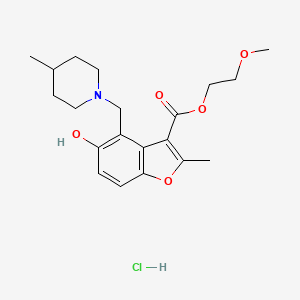
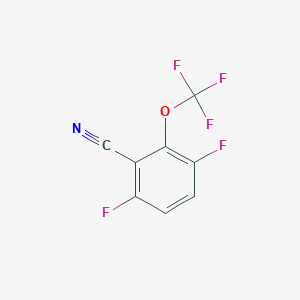
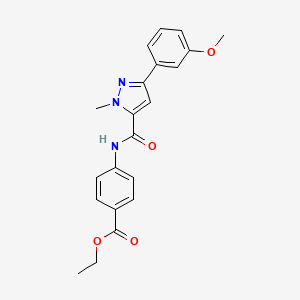
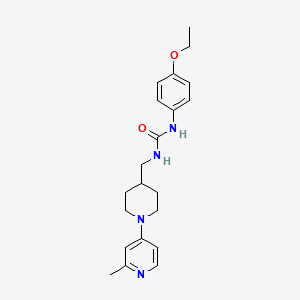
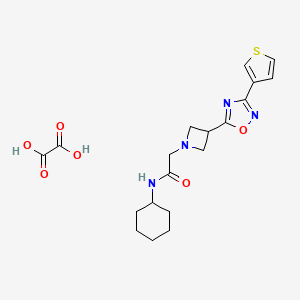
![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)
